3,5-bis(difluoromethyl)-4,5-dihydro-1'H-1,3'-bipyrazol-5-ol
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Overview
Description
3,5-BIS(DIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a synthetic organic compound characterized by its unique structure, which includes difluoromethyl groups and a pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(DIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of difluoromethyl groups: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Final assembly: The final product is obtained through a series of coupling reactions and purification steps, including recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(DIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3,5-BIS(DIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and pyrazolyl moiety play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-BIS(TRIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
- 3,5-BIS(CHLOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Uniqueness
3,5-BIS(DIFLUOROMETHYL)-1-(1H-PYRAZOL-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to the presence of difluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C8H8F4N4O |
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Molecular Weight |
252.17 g/mol |
IUPAC Name |
3,5-bis(difluoromethyl)-2-(1H-pyrazol-5-yl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C8H8F4N4O/c9-6(10)4-3-8(17,7(11)12)16(15-4)5-1-2-13-14-5/h1-2,6-7,17H,3H2,(H,13,14) |
InChI Key |
ZPSXLJJDHUHVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C2=CC=NN2)C(F)F |
Origin of Product |
United States |
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